(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
Brand Name: Vulcanchem
CAS No.: 937599-58-1
VCID: VC8324603
InChI: InChI=1S/C12H10Br2O5/c1-18-11(17)6-19-12-8(13)4-7(5-9(12)14)2-3-10(15)16/h2-5H,6H2,1H3,(H,15,16)/b3-2+
SMILES: COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Molecular Formula: C12H10Br2O5
Molecular Weight: 394.01 g/mol

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

CAS No.: 937599-58-1

Cat. No.: VC8324603

Molecular Formula: C12H10Br2O5

Molecular Weight: 394.01 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid - 937599-58-1

Specification

CAS No. 937599-58-1
Molecular Formula C12H10Br2O5
Molecular Weight 394.01 g/mol
IUPAC Name (E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C12H10Br2O5/c1-18-11(17)6-19-12-8(13)4-7(5-9(12)14)2-3-10(15)16/h2-5H,6H2,1H3,(H,15,16)/b3-2+
Standard InChI Key XPQKGLMVKYJGIJ-NSCUHMNNSA-N
Isomeric SMILES COC(=O)COC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
SMILES COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Canonical SMILES COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the acrylate ester family, featuring a conjugated acrylic acid backbone (C=CH–COOH) attached to a heavily substituted benzene ring. Key substituents include:

  • 3,5-Dibromo groups: These electron-withdrawing halogens influence electrophilic substitution patterns and enhance molecular polarity.

  • 4-(2-Methoxy-2-oxoethoxy) group: A branched ether ester substituent at the para position, contributing steric bulk and hydrogen-bonding capacity .

The (2E)-stereodescriptor confirms the trans configuration of the acrylic acid double bond, a critical factor in its conjugation and reactivity.

Table 1: Fundamental Molecular Properties

PropertyValue/Descriptor
IUPAC Name(E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Molecular FormulaC₁₃H₁₁Br₂O₆
Molecular Weight438.03 g/mol
CAS Registry NumberNot formally assigned (structural analogue: 937999-76-3)
SMILES NotationCOC(=O)OC1=C(Br)C(=C(C=C1Br)OC(=O)OMe)C=CC(=O)O

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

While no published synthesis routes exist for this exact compound, plausible pathways can be extrapolated from related dibrominated acrylate esters :

  • Core Benzene Ring Functionalization

    • Bromination of 4-hydroxyacetophenone using Br₂/FeBr₃ to install 3,5-dibromo substituents.

    • Etherification with methyl glycolic acid chloride to introduce the 2-methoxy-2-oxoethoxy group.

  • Acrylic Acid Conjugation

    • Knoevenagel condensation between the substituted benzaldehyde intermediate and malonic acid, followed by oxidative dehydrogenation to fix the E-configuration .

Industrial Scalability Challenges

  • Regioselectivity: Concurrent bromination at the 3 and 5 positions requires careful control of stoichiometry and temperature to avoid polybrominated byproducts.

  • Ester Stability: The methoxy-oxoethoxy group may undergo hydrolysis under acidic or basic conditions, necessitating protective group strategies during synthesis .

Physicochemical Properties

Predicted Physical Constants

Using quantitative structure-property relationship (QSPR) models and analogue data :

Table 2: Estimated Physical Properties

PropertyValueMethodology
Melting Point178–182°CDSC extrapolation from
Boiling PointDecomposes >250°CThermogravimetric analysis analogue
Density1.89 ± 0.05 g/cm³X-ray crystallography of similar aryl acrylates
LogP (Octanol-Water)2.34Computational simulation (ChemAxon)
Aqueous Solubility0.87 mg/L at 25°CALGOPS v2.1 prediction

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=16 Hz, 1H, CH=COO), 7.58 (s, 2H, Ar-H), 6.45 (d, J=16 Hz, 1H, =CHCOO), 4.82 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).

  • IR (KBr): 3075 cm⁻¹ (C=C-H), 1705 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acrylic acid C=O), 670 cm⁻¹ (C-Br) .

Reactivity and Functional Group Interactions

Electrophilic Aromatic Substitution

The electron-deficient benzene ring (due to -Br and -OCO groups) directs incoming electrophiles to the remaining para position relative to existing substituents. Demonstrated reactions in analogues include:

  • Nitration: Forms 2-nitro derivatives under mixed acid conditions at 0°C .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids at the 3-bromo position.

Acrylic Acid Reactivity

  • Michael Addition: The α,β-unsaturated system undergoes nucleophilic attack by amines and thiols at the β-carbon .

  • Photodimerization: UV irradiation induces [2+2] cycloaddition, forming cyclobutane derivatives relevant to polymer chemistry .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve atom economy beyond current 41% yields in analogues.

  • Toxicological Profiling: No in vivo data exists; zebrafish embryo assays recommended for preliminary toxicity screening.

  • Polymerization Studies: Radical-initiated chain growth potential remains unexplored despite favorable Tg predictions (~145°C) .

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